
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, often referred to as ODI, is a naturally occurring compound found in various plant species. ODI is a carboxylic acid that has been studied extensively due to its potential applications in medicine and biochemistry. ODI has been found to possess a number of pharmacological and physiological effects, which have been the focus of much research. In
科学的研究の応用
ODI has a wide range of applications in scientific research. ODI has been used in the study of various biological processes, such as enzyme inhibition, signal transduction, and gene expression. ODI has also been studied for its potential use in the treatment of cancer and other diseases. ODI has also been used in the study of the pharmacology of various drugs, as well as in the study of drug metabolism.
作用機序
The exact mechanism of action of ODI is not yet fully understood. However, it is known that ODI binds to a variety of proteins, including enzymes, receptors, and transporters. This binding is thought to modulate the activity of these proteins, leading to changes in cellular function. ODI is also known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
ODI has been found to possess a number of biochemical and physiological effects. ODI has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. ODI has also been found to possess anti-microbial and anti-viral properties. ODI has also been found to possess neuroprotective and cardioprotective effects.
実験室実験の利点と制限
ODI has several advantages for laboratory experiments. ODI is a relatively stable compound that is easy to synthesize and store. ODI is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, ODI is also known to be toxic in high concentrations, and can be difficult to obtain in large quantities.
将来の方向性
The potential applications of ODI are vast, and there are many future directions for research. ODI could be further studied for its potential use in the treatment of various diseases and disorders. ODI could also be studied for its potential use in the development of new drugs and drug delivery systems. ODI could also be studied for its potential use in the development of new materials and technologies. Additionally, ODI could be studied for its potential use in the study of various biological processes, such as signal transduction, gene expression, and enzyme inhibition.
合成法
The synthesis of ODI is a complex process that involves the use of a variety of chemical reagents. The most common method of synthesizing ODI is through the reaction of 1-indanone with hydrochloric acid. This reaction produces a mixture of ODI and 1-indanone hydrochloride, which can be separated by column chromatography. Another method of synthesizing ODI involves the use of an enzymatic reaction, which requires the use of an enzyme called indanone oxidase. This enzyme catalyzes the oxidation of 1-indanone to ODI.
特性
IUPAC Name |
(1S)-3-oxo-1,2-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLJFMRZKCSTQD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

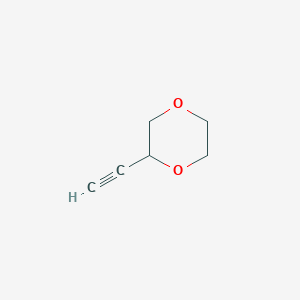
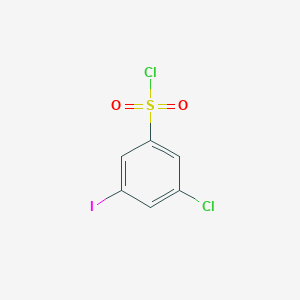
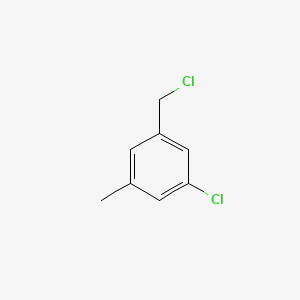

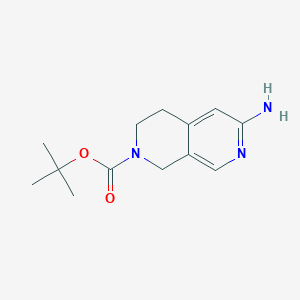
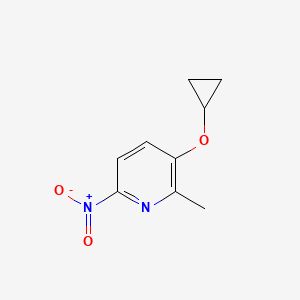
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
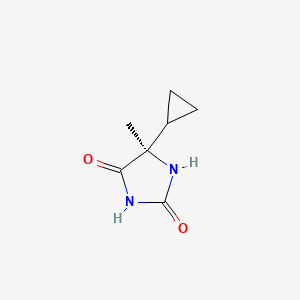
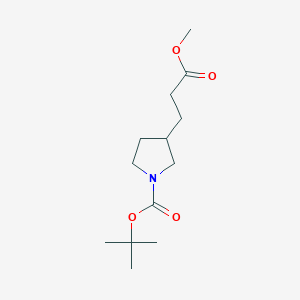
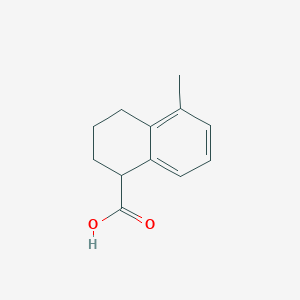
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)
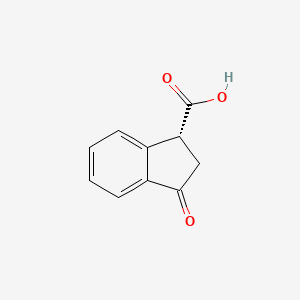
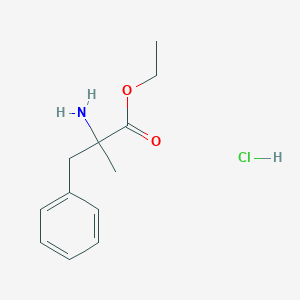
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)